![molecular formula C7H4F4O2S B2657030 2-(Trifluoromethyl)benzenesulfonyl fluoride CAS No. 52201-00-0](/img/structure/B2657030.png)
2-(Trifluoromethyl)benzenesulfonyl fluoride
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Overview
Description
2-(Trifluoromethyl)benzenesulfonyl fluoride is a chemical compound with the empirical formula C7H4F4O2S . It has a molecular weight of 228.16 . This compound is typically available in powder form .
Synthesis Analysis
A one-pot synthesis method has been developed to transform sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and uses readily available reagents .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)benzenesulfonyl fluoride is represented by the SMILES string FS(C1=C(C(F)(F)F)C=CC=C1)(=O)=O . The InChI key for this compound is ZGHIWBACRZVGLY-UHFFFAOYSA-N .Chemical Reactions Analysis
Sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzenesulfonyl fluoride is a powder with a melting point between 25-30 °C . The compound has a density of 1.585 g/mL at 25 °C .Scientific Research Applications
Synthesis of Novel Compounds
2-(Trifluoromethyl)benzenesulfonyl fluoride has been used in the synthesis of novel compounds, particularly N-substituted phenyl benzenesulfonylureas. These ureas were synthesized by condensation, showcasing the utility of 2-(Trifluoromethyl)benzenesulfonyl fluoride in creating structurally diverse molecules with potential applications in various fields (Ta-n, 2015).
Aromatic Trifluoromethylation
The compound plays a significant role in aromatic trifluoromethylation processes. It contributes to the development of fluorinated organic compounds, widely used in pharmaceuticals and agrochemicals due to their unique properties. This application underscores the compound's relevance in creating biologically active and useful materials (Tomashenko & Grushin, 2011).
Nucleophilic Aromatic Substitution Reactions
In the context of nucleophilic aromatic substitution (SNAr) reactions, 2-(Trifluoromethyl)benzenesulfonyl fluoride is used to generate anhydrous fluoride salts. These salts facilitate SNAr fluorination of various aryl and heteroaryl chlorides, highlighting the compound's versatility in organic synthesis (Cismesia et al., 2017).
Transition Metal Catalysis
2-(Trifluoromethyl)benzenesulfonyl fluoride is also integral in transition metal-catalyzed transformations, particularly in the preparation of fluorinated targets. Its utility extends to the synthesis of fluorine-containing pharmaceuticals and agrochemicals, demonstrating its critical role in modern chemical synthesis (Hollingworth & Gouverneur, 2012).
Polymer Chemistry
The compound has applications in polymer chemistry, particularly in the preparation of thin cation-exchange films. These films are used in various industrial applications, signifying the compound's importance in material science and engineering (Uchimoto et al., 2000).
Radiofluorination in PET Imaging
In positron emission tomography (PET) imaging, 2-(Trifluoromethyl)benzenesulfonyl fluoride contributes to the development of fluorine-18 labeled radiopharmaceuticals. Its involvement in radiofluorination reactions is crucial for creating diagnostic agents used in medical imaging (Rotstein et al., 2014).
Catalytic Fluorination
The compound is involved in catalytic fluorination reactions, particularly in the selective activation of benzylic, allylic, and unactivated C-H bonds. This process is crucial for the synthesis of diverse fluorinated molecules, reflecting the compound's significance in advanced organic synthesis (Groendyke et al., 2016).
Mechanism of Action
Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Safety and Hazards
Future Directions
Fluorine compounds, including those with a trifluoromethyl group, are known for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests a promising future for the development and application of such compounds .
properties
IUPAC Name |
2-(trifluoromethyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHIWBACRZVGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzenesulfonyl fluoride | |
CAS RN |
52201-00-0 |
Source
|
Record name | 52201-00-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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